2,4-Dibromoestradiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H22Br2O2 |

|---|---|

Molecular Weight |

430.2 g/mol |

IUPAC Name |

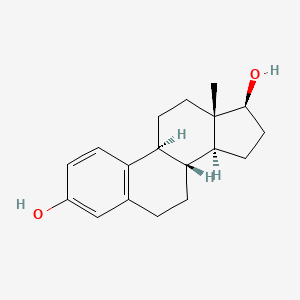

(13S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9?,10?,13?,15?,18-/m0/s1 |

InChI Key |

UTXNYGUZJLLOSP-BBHYYRSASA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Biological Evaluation of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2,4-Dibromoestradiol is limited in publicly available literature. Therefore, this guide provides a comprehensive overview based on computed data, established knowledge of related compounds, and general experimental protocols.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem[1] |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem[1] |

| Molecular Weight | 430.17 g/mol | PubChem[1] |

| XLogP3 | 5.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Synthesis and Purification

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, it is often mentioned as a byproduct in the bromination of estradiol (B170435). The following is a generalized protocol for the synthesis of brominated estrogens, which can be adapted for the targeted synthesis and purification of this compound.

Experimental Protocol: Synthesis of Brominated Estradiol Derivatives

Materials:

-

Estradiol

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Appropriate solvent (e.g., acetic acid, chloroform, or a mixture)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Dissolution: Dissolve estradiol in a suitable solvent in a round-bottom flask. The choice of solvent is critical and will depend on the brominating agent used.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the stirred estradiol solution. The stoichiometry of the reactants should be carefully controlled to favor the formation of the dibrominated product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a sodium thiosulfate solution until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate (B1210297). Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used to separate the desired this compound from other isomers (e.g., 2-bromoestradiol, 4-bromoestradiol) and unreacted starting material.

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, Mass Spectrometry) and determine its melting point.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not available. This section provides an overview of the expected spectral characteristics based on the analysis of estradiol and other brominated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the steroid backbone. The introduction of two bromine atoms on the aromatic A-ring will significantly alter the chemical shifts and coupling patterns of the remaining aromatic protons. The aromatic region would likely display two singlets or two doublets with a small coupling constant, depending on the specific conformation. The signals for the methyl group at C18 and the protons on the B, C, and D rings would also be present, with potential minor shifts compared to estradiol due to the electronic effects of the bromine atoms.

-

¹³C NMR: The ¹³C NMR spectrum will show 18 distinct carbon signals. The carbons C2 and C4, bonded to bromine, will exhibit significantly different chemical shifts compared to estradiol. The other carbons of the A-ring will also be affected. The signals for the remaining carbons of the steroid skeleton are expected to be less affected but may show minor shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a compound containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of three peaks at m/z, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[2] The fragmentation pattern would likely involve the loss of water, and cleavage of the D-ring, similar to other steroidal estrogens.[3]

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, based on studies of related compounds, it is expected to interact with estrogen receptors (ERs) and may exhibit estrogenic or antiestrogenic properties.

Estrogen Receptor Binding

2,4-disubstituted estrogen analogs have been shown to bind to estrogen receptors, and their affinity can be influenced by the nature and position of the substituents. It is plausible that this compound binds to both ERα and ERβ. The relative binding affinity would need to be determined experimentally, for example, through a competitive binding assay.

Signaling Pathways

Estrogens exert their effects through both genomic and non-genomic signaling pathways. It is anticipated that this compound, upon binding to ERs, could modulate these pathways.

-

Genomic Pathway: This classical pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the regulation of gene transcription.[4] This can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis.

Caption: Classical genomic estrogen signaling pathway.

-

Non-Genomic Pathways: Estrogens can also initiate rapid signaling events from membrane-associated estrogen receptors. These pathways often involve the activation of kinase cascades such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5][6] These pathways can, in turn, influence a variety of cellular functions, including cell survival and proliferation.

Caption: Non-genomic estrogen signaling pathways.

Experimental Protocols for Biological Evaluation

To characterize the biological activity of this compound, several in vitro assays can be employed.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-estradiol.

Experimental Protocol:

-

Preparation of Receptor Source: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cells overexpressing ERα or ERβ.[7]

-

Competition Reaction: In a series of tubes, incubate a fixed concentration of the receptor preparation and [³H]-estradiol with increasing concentrations of unlabeled this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.[7]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of this compound to that of a reference compound (e.g., estradiol).

Caption: Workflow for a competitive ER binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Experimental Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) in a multi-well plate. Transfect the cells with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.[8][9]

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a vehicle control, a positive control (estradiol), and an antagonist control (e.g., fulvestrant).

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzymes.[8]

-

Luminescence Measurement: Add the appropriate luciferase substrates to the cell lysates and measure the luminescence using a luminometer.[8][9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The estrogenic (or antiestrogenic) activity of this compound is determined by the fold-change in luciferase expression compared to the vehicle control. Dose-response curves can be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Caption: Workflow for a luciferase reporter gene assay.

References

- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogenic and antiestrogenic activities of 2,4-diphenylfuran-based ligands of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer [scholarworks.indianapolis.iu.edu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. med.emory.edu [med.emory.edu]

- 9. assaygenie.com [assaygenie.com]

2,4-Dibromoestradiol: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromoestradiol (B1680110) is a halogenated derivative of the primary female sex hormone, 17β-estradiol. While specific quantitative data on its biological activity remains limited in publicly available literature, its structural similarity to estradiol (B170435) suggests a comparable, albeit potentially modified, mechanism of action. This technical guide provides an in-depth overview of the putative mechanisms of action of this compound, drawing inferences from the well-established pharmacology of estradiol and the known effects of halogenation on similar phenolic compounds. The guide covers its likely interactions with estrogen receptors, potential modulation of downstream signaling pathways, metabolism, and other conceivable biological activities. Detailed experimental protocols for characterizing such a compound are also provided to facilitate further research.

Introduction

Estrogens, particularly 17β-estradiol, play a crucial role in a vast array of physiological processes, including reproductive health, bone metabolism, and cardiovascular function. Their effects are primarily mediated through binding to estrogen receptors (ERs), which act as ligand-activated transcription factors. The introduction of halogen atoms, such as bromine, to the estradiol scaffold can significantly alter its physicochemical properties, potentially impacting its receptor binding affinity, metabolic stability, and overall biological activity. This compound, with bromine atoms at the C2 and C4 positions of the phenolic A ring, represents an interesting but understudied analogue. Understanding its mechanism of action is crucial for evaluating its potential therapeutic or toxicological profile.

Putative Mechanism of Action

The primary mechanism of action of this compound is expected to be through its interaction with estrogen receptors. However, other non-receptor-mediated effects are also plausible.

Estrogen Receptor Binding

It is hypothesized that this compound, like estradiol, binds to the ligand-binding domain of estrogen receptors, primarily ERα and ERβ. The bromine substitutions on the A-ring may influence binding affinity. While no specific binding data for this compound is currently available, the general principles of ER-ligand interaction suggest that the bulky bromine atoms could either enhance or hinder the fit within the receptor's binding pocket.

Downstream Signaling Pathways

Upon binding to ERs, estradiol is known to trigger a cascade of downstream signaling events. It is plausible that this compound could modulate these same pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Estradiol has been shown to rapidly activate this pathway through a membrane-associated estrogen receptor.[1] This activation can be both ER-dependent and independent in certain cancer cells.[2]

Caption: Putative activation of the PI3K/Akt pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling route involved in cell proliferation and differentiation that can be rapidly activated by estrogen.[3][4] This activation can also be initiated from membrane-associated ERs and may involve the G protein-coupled estrogen receptor (GPER).[3]

Caption: Putative activation of the MAPK/ERK pathway by this compound.

GPER Signaling

GPER (G protein-coupled estrogen receptor) is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. Estradiol binds to GPER, leading to the activation of various downstream pathways, including MAPK/ERK.[3] It is plausible that this compound could also act as a ligand for GPER.

Inhibition of Estrogen Synthesis

Certain steroidal compounds can inhibit enzymes involved in estrogen synthesis. For instance, estradiol itself can inhibit estrone (B1671321) sulfatase, an enzyme that converts estrone sulfate (B86663) to the active estrogen, estrone.[5] This presents a potential mechanism for this compound to modulate local estrogen concentrations.

Antioxidant Activity

Phenolic compounds, including estradiol, can exhibit antioxidant properties by scavenging free radicals.[6] The presence of electron-donating hydroxyl groups is key to this activity. Bromination of phenols can influence their antioxidant capacity.[7][8]

Metabolism

Studies in rats have provided insight into the metabolism of this compound and its ethynyl (B1212043) derivative. The dibromo substitution at the C2 and C4 positions appears to block phase I biotransformations, such as hydroxylation.[9][10] However, the molecule can still undergo phase II metabolism, primarily through glucuronidation, leading to its excretion.[9][10] In rats, this compound is almost entirely oxidized to 2,4-dibromo-estrone, which is then largely eliminated as its glucuronide.[10]

Caption: Metabolic pathway of this compound in rats.

Data Summary

Table 1: Putative Estrogen Receptor Binding Affinity

| Compound | ERα RBA (%) | ERβ RBA (%) | GPER Ki (nM) |

| 17β-Estradiol | 100 | 100 | ~10 |

| This compound | Data not available | Data not available | Data not available |

RBA: Relative Binding Affinity, with 17β-estradiol set to 100%.

Table 2: Putative Enzyme Inhibition

| Compound | Estrone Sulfatase IC50 | 17β-HSD Type 1 IC50 |

| 17β-Estradiol | Inhibitory | Data varies |

| This compound | Data not available | Data not available |

IC50: Half-maximal inhibitory concentration.

Table 3: Putative Antioxidant Activity

| Compound | DPPH Scavenging IC50 (µM) |

| Trolox (Standard) | ~5-10 |

| 17β-Estradiol | Data varies |

| This compound | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the mechanism of action of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [³H]-estradiol).

Materials:

-

Rat uterine cytosol (as a source of ERs)

-

[³H]-17β-estradiol

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of the test compound or unlabeled estradiol.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add dextran-coated charcoal to each tube to adsorb unbound steroids.

-

Centrifuge the tubes to pellet the charcoal.

-

Transfer the supernatant (containing protein-bound radiolabeled estradiol) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).

-

Determine the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Cell Proliferation Assay (BrdU)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

-

MCF-7 breast cancer cells (or other relevant cell line)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a detectable enzyme, e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells.

-

Denature the DNA to expose the incorporated BrdU.

-

Add the anti-BrdU antibody and incubate to allow binding.

-

Wash the wells to remove unbound antibody.

-

Add the enzyme substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance using a microplate reader.

-

Correlate the absorbance with the rate of cell proliferation.

Western Blot for PI3K/Akt and MAPK/ERK Pathway Activation

This technique is used to detect the phosphorylation (activation) of key proteins in the signaling pathways.

Materials:

-

Cell line of interest

-

Test compound (this compound)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with the test compound for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the phosphorylated or total protein of interest.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

Conclusion and Future Directions

This compound is a structurally intriguing derivative of estradiol with a largely uncharacterized biological profile. Based on the known pharmacology of its parent compound and other halogenated phenols, it is likely to interact with estrogen receptors and modulate key downstream signaling pathways. However, the precise nature and potency of these interactions remain to be elucidated. The lack of specific quantitative data highlights a significant gap in the understanding of this compound. Further research, employing the experimental protocols outlined in this guide, is essential to fully characterize the mechanism of action of this compound. Such studies will be invaluable for determining its potential as a therapeutic agent or its significance as an environmental endocrine disruptor.

References

- 1. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative measurement of estrogen-induced ERK 1 and 2 activation via multiple membrane-initiated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estradiol inhibits the estrone sulfatase activity in normal and cancerous human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]

- 7. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of 2,4-dibromo-17 alpha-ethynyl[6,7-3H]oestradiol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of 2,4-dibromo [6,7-3H]17 beta-oestradiol in the rat: ring-A dibromination blocks male-specific 15 alpha-hydroxylation and catechol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of 2,4-Dibromoestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of 2,4-Dibromoestradiol (2,4-DBE2), a halogenated analog of 17β-estradiol. Due to the limited direct research on the in vitro metabolism of this specific compound, this document synthesizes findings from in vivo studies of 2,4-DBE2 with established in vitro methodologies for estrogen metabolism. The guide outlines the predicted metabolic pathways, details experimental protocols for their investigation, and presents analytical techniques for metabolite identification and quantification.

Predicted Metabolic Pathways of this compound

In vivo studies in rats have been pivotal in elucidating the metabolic fate of this compound. These studies indicate that the compound is extensively metabolized, with no unchanged compound being excreted. The primary metabolic transformations involve oxidation and subsequent conjugation. Notably, the dibromination at the C2 and C4 positions of the A-ring sterically hinders the formation of catechol estrogens, a major pathway for estradiol (B170435) metabolism. Furthermore, products of oxidative or reductive debromination have not been detected, suggesting the stability of the bromine substituents during metabolic processes.

The principal metabolic pathway of this compound is predicted to proceed as follows:

-

Oxidation: The initial and major metabolic step is the oxidation of the 17β-hydroxyl group to a ketone, converting this compound to 2,4-Dibromoestrone (2,4-DB-oestrone). This reaction is likely catalyzed by hydroxysteroid dehydrogenases (HSDs).

-

Hydroxylation: 2,4-Dibromoestrone can undergo further hydroxylation at the 16α-position to form 2,4-Dibromo-16α-hydroxyestrone. A minor pathway may also involve the formation of 2,4-Dibromoestriol. In contrast to estradiol, the 2,4-dibromo substitution pattern appears to block the male-specific 15α-hydroxylation observed in rats.

-

Conjugation: The primary metabolite, 2,4-Dibromoestrone, is largely eliminated as its glucuronide conjugate. This phase II metabolic process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Based on these findings, the following metabolic pathway is proposed:

The Discovery and History of 2,4-Dibromoestradiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoestradiol is a synthetic halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms at the C2 and C4 positions of the phenolic A ring significantly alters its chemical properties and biological activity. This modification has led to its investigation in various contexts, from a tool in receptor studies to a compound with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

The exploration of halogenated estrogens, including this compound, is part of a broader effort to understand the structure-activity relationships of steroid hormones. The initial synthesis and characterization of this compound and its derivatives were driven by the need for radiolabeled estrogens with high specific activity for receptor binding assays and imaging studies.

A key development in this area was the synthesis of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol diacetate, which serves as a convenient precursor for [2,4,6,7-³H₄]estradiol, a crucial tool for the quantitative determination of estradiol (B170435) receptors.[1] This highlights the early importance of 2,4-dibrominated estrogens in the field of endocrinology and receptor pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the direct bromination of estradiol. Various brominating agents and reaction conditions have been explored to achieve the desired disubstitution pattern on the aromatic A ring.

Experimental Protocol: Bromination of Estradiol

Objective: To synthesize this compound from 17β-estradiol.

Materials:

-

17β-estradiol

-

N-bromosuccinimide (NBS) or 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Cooling bath

-

Purification apparatus (e.g., column chromatography)

Methodology using TBCG:

-

Dissolve 17β-estradiol in a mixture of chloroform (B151607) and dry tetrahydrofuran at -10°C under an inert atmosphere.

-

Slowly add a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) in chloroform and tetrahydrofuran to the stirred estradiol solution.

-

Maintain the reaction mixture at -10°C for a short period and then allow it to warm to room temperature.

-

Quench the reaction and wash the organic mixture with an aqueous solution of sodium thiosulfate, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

The resulting crude product, a mixture of 2-bromoestradiol, 4-bromoestradiol, and this compound, is then purified by fractional crystallization or column chromatography to isolate this compound.

This method, while also producing mono-brominated products, can be optimized to favor the formation of this compound, which is often present as a significant impurity in the synthesis of the mono-brominated derivatives.

Physicochemical Properties

The introduction of two bromine atoms significantly alters the physicochemical properties of the estradiol molecule.

| Property | Value |

| Molecular Formula | C₁₈H₂₂Br₂O₂ |

| Molecular Weight | 430.17 g/mol |

| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Data sourced from PubChem CID 146157872.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily understood through its interaction with estrogen receptors and its influence on estrogen metabolism and signaling pathways.

Interaction with Estrogen Receptors

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of this compound for the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors) or purified human recombinant ERα.

-

[³H]-17β-estradiol (radioligand).

-

Unlabeled 17β-estradiol (for standard curve).

-

This compound (test compound).

-

Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Hydroxylapatite (HAP) slurry to separate bound from free radioligand.

-

Scintillation counter.

Methodology:

-

Prepare a series of dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

-

In assay tubes, combine the uterine cytosol or recombinant ER, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Measure the radioactivity of the HAP pellets using a scintillation counter.

-

Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration to generate competition curves.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100.[2][3]

Modulation of Estrogen Metabolism

A significant aspect of the biological profile of this compound is its resistance to metabolic degradation. The dibromination at the C2 and C4 positions effectively blocks the primary sites of aromatic hydroxylation, a key step in the phase I metabolism of estrogens. This metabolic blockade can lead to a longer biological half-life and altered pharmacokinetic profile compared to estradiol.

Interaction with ABCG2 Transporter

The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a transmembrane transporter that plays a crucial role in drug efflux and has been implicated in multidrug resistance in cancer. Estrogens and their metabolites are known substrates of ABCG2. While direct studies on the transport of this compound by ABCG2 are limited, its structural similarity to other estrogens suggests it may also be a substrate or inhibitor of this transporter.

Experimental Protocol: In Vitro ABCG2 Substrate Assay

Objective: To determine if this compound is a substrate of the ABCG2 transporter.

Materials:

-

Cell line overexpressing ABCG2 (e.g., MDCKII-ABCG2) and a parental control cell line.

-

Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A).

-

Known ABCG2 inhibitor (e.g., Ko143) as a positive control.

-

This compound (test compound).

-

Cell culture medium and reagents.

-

Fluorometer or flow cytometer.

Methodology:

-

Seed the ABCG2-overexpressing and parental cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with either vehicle control, a known ABCG2 inhibitor, or varying concentrations of this compound.

-

Add the fluorescent ABCG2 substrate to all wells and incubate for a defined period.

-

Wash the cells to remove the extracellular fluorescent substrate.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cells by flow cytometry.

-

A significant increase in intracellular fluorescence in the ABCG2-overexpressing cells in the presence of this compound, similar to the effect of the known inhibitor, would suggest that this compound is either a substrate or an inhibitor of ABCG2. Further experiments would be needed to distinguish between these two possibilities.

Signaling Pathways

Estradiol exerts its effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of estradiol to nuclear estrogen receptors, leading to the regulation of gene expression. The non-genomic pathways are initiated by membrane-associated estrogen receptors and involve the rapid activation of intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. Given its interaction with estrogen receptors, this compound is expected to modulate these signaling networks.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and growth. Estradiol is known to activate this pathway, often in a rapid, non-genomic manner.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Estradiol can also rapidly activate this pathway through membrane-associated estrogen receptors.

Experimental Workflow: Investigating Signaling Pathway Modulation

The following workflow outlines the steps to investigate the effect of this compound on a specific signaling pathway, such as PI3K/Akt.

Conclusion

This compound represents a valuable tool for studying the structure-activity relationships of estrogens and their receptors. Its unique property of being resistant to metabolic hydroxylation makes it a stable probe for investigating estrogenic signaling pathways. Further research is warranted to fully elucidate its binding affinity to estrogen receptor subtypes, its precise interactions with drug transporters like ABCG2, and its downstream effects on signaling cascades. A deeper understanding of these aspects will be crucial for assessing its potential as a therapeutic agent or as a pharmacological tool in drug development.

References

- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Dibromoestradiol: An In-Depth Technical Guide on its Role as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endocrine-disrupting chemicals (EDCs) represent a significant concern for human health due to their potential to interfere with hormonal systems. This technical guide focuses on 2,4-Dibromoestradiol, a halogenated derivative of estradiol, and its characterization as an endocrine disruptor. While quantitative data on this compound itself is limited in publicly available literature, this guide synthesizes the existing knowledge on closely related brominated estrogens, particularly 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), to provide a comprehensive overview of its potential mechanisms of action and biological effects. This document details its interaction with the estrogen receptor, downstream signaling pathways, and methodologies for its evaluation, aiming to equip researchers and drug development professionals with a foundational understanding for future investigations.

Introduction

Estrogen signaling is a critical regulator of a vast array of physiological processes, including reproduction, development, and homeostasis. The estrogen receptor (ER), a ligand-activated transcription factor, is the primary mediator of these effects. Endocrine disruptors that mimic or antagonize the actions of endogenous estrogens can lead to a range of adverse health outcomes. This compound, a synthetic derivative of 17β-estradiol, has emerged as a compound of interest due to its structural similarity to the natural hormone and the presence of bromine substituents, which can significantly alter its biological activity. Understanding the endocrine-disrupting properties of such halogenated steroids is crucial for assessing their potential environmental and health impacts.

Interaction with the Estrogen Receptor

A key finding is that BBE2M covalently binds to the cytoplasmic estrogen receptor of the calf uterus[1]. This covalent interaction is significant as it suggests a potentially prolonged and irreversible activation or modulation of the receptor, which contrasts with the reversible binding of the endogenous ligand, 17β-estradiol. This binding can be prevented by pretreatment with 17β-estradiol, indicating that it occurs at the ligand-binding site[1].

The nature of halogen substituents can influence receptor binding and subsequent activity. For instance, studies on brominated parabens have shown that increased bromination can attenuate estrogen agonistic activity and, in some cases, lead to antagonistic activity[2]. This highlights the complexity of predicting the biological effects of halogenated compounds based solely on their structural similarity to endogenous hormones.

Estrogenic Activity and Biological Effects

The interaction of this compound derivatives with the estrogen receptor translates into tangible estrogenic effects both in vitro and in vivo.

In Vitro Evidence

Studies on BBE2M have shown that its covalent binding to the estrogen receptor leads to a steroid-receptor complex that appears to stimulate RNA synthesis in isolated nuclei from the calf endometrium[1]. This indicates that the complex is transcriptionally active, a hallmark of estrogen receptor agonists.

In Vivo Evidence: The Uterotrophic Effect

The uterotrophic assay is a standard in vivo test for assessing estrogenic activity, measuring the increase in uterine weight in response to estrogenic compounds. BBE2M has been shown to induce a uterotrophic response in ovariectomized rats, a classic indicator of estrogenic activity[1]. Histological examination of the uterus following treatment with BBE2M revealed classic estrogenic morphology[1]. Furthermore, BBE2M was found to be more persistent in its activity compared to estradiol-17 beta 3-methyl ether (E2M)[1].

Quantitative Data Summary

Specific quantitative data such as IC50, Ki, and EC50 values for this compound are not available in the reviewed literature. The following table summarizes the qualitative findings for its derivative, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M).

| Compound | Assay | Endpoint | Result | Reference |

| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | Estrogen Receptor Binding | Binding to calf uterine cytoplasmic ER | Covalent binding, preventable by 17β-estradiol pretreatment | [1] |

| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vitro Transcriptional Activity | Stimulation of RNA synthesis in isolated calf endometrium nuclei | Stimulation observed | [1] |

| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vivo Uterotrophic Assay (ovariectomized rats) | Uterine weight and morphology | Induced uterotrophic response and classic estrogenic morphology | [1] |

| 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | In Vivo Uterotrophic Assay (ovariectomized rats) | Persistence of activity | More persistent than estradiol-17 beta 3-methyl ether (E2M) | [1] |

Signaling Pathways

Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways. While the specific pathways activated by this compound have not been elucidated, it is plausible that it could modulate the same pathways as endogenous estrogens.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the estrogen-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. The observation that the BBE2M-ER complex stimulates RNA synthesis suggests the activation of this genomic pathway[1].

Non-Genomic Signaling Pathways

Non-genomic estrogen signaling involves the rapid activation of intracellular signaling cascades, often initiated by a subpopulation of ERs located at the plasma membrane. These pathways include the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways, which can influence cell proliferation, survival, and other cellular processes. Given the structural similarity of this compound to estradiol, it is plausible that it could also trigger these rapid signaling events. Further research is needed to confirm the activation of these pathways by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the endocrine-disrupting potential of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]17β-estradiol

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal or hydroxylapatite slurry

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat uterine cytosol containing estrogen receptors.

-

Incubate a fixed concentration of [³H]17β-estradiol and uterine cytosol with varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound and unbound radioligand using dextran-coated charcoal or hydroxylapatite.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) compared to 17β-estradiol.

Uterotrophic Assay in Ovariectomized Rats

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight.

Animals:

-

Ovariectomized adult female rats. Ovariectomy removes the endogenous source of estrogens, making the uterus responsive to exogenous estrogenic compounds.

Procedure:

-

Acclimate ovariectomized rats for a period (e.g., 2 weeks) to allow for uterine regression.

-

Administer the test compound (this compound) or vehicle control to groups of animals daily for 3-7 consecutive days. A positive control group receiving a known estrogen (e.g., 17β-estradiol) should be included.

-

Record body weights daily.

-

On the day after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Record the wet weight of the uterus. The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).

-

Calculate the relative uterine weight (uterine weight / body weight).

-

Statistically compare the uterine weights of the treated groups to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.

-

A portion of the uterus can be fixed for histological examination to assess for estrogen-induced changes in the endometrium and myometrium.

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This in vitro assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells).

-

A reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Test compound (this compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Culture the cells in an appropriate medium.

-

Transfect the cells with the ERE-reporter plasmid. Stably transfected cell lines can also be used.

-

Expose the transfected cells to various concentrations of the test compound, a vehicle control, and a positive control (17β-estradiol).

-

Incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.

-

Plot the reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Metabolism

The metabolism of 2,4-dibromo-17α-ethynylestradiol has been studied in rats. The 2,4-dibromo substitution was found to effectively block phase I biotransformations, such as hydroxylation, while not limiting glucuronidation (a phase II conjugation reaction) in male rats[3]. This suggests that the bromine atoms at the C2 and C4 positions hinder the enzymatic modifications that typically occur on the aromatic A-ring of estrogens. The primary metabolite identified was a glucuronide of the parent compound, which was rapidly and extensively eliminated in the bile[3]. This provides insight into the likely metabolic fate of this compound, suggesting that it may also be primarily metabolized through conjugation and subsequent excretion.

Conclusion and Future Directions

The available evidence, primarily from studies on its derivative 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, strongly indicates that this compound possesses estrogenic activity and thus has the potential to act as an endocrine disruptor. It has been shown to bind to the estrogen receptor and elicit both in vitro and in vivo estrogenic responses.

However, a significant knowledge gap remains regarding the specific quantitative aspects of its endocrine-disrupting potential. Future research should focus on:

-

Quantitative Characterization: Determining the binding affinity (IC50, Ki) of this compound for the estrogen receptor subtypes (ERα and ERβ) and its functional potency (EC50) in a range of in vitro assays.

-

Dose-Response Assessment: Conducting comprehensive dose-response studies in the uterotrophic assay to establish a Lowest Observed Effect Level (LOEL) and a No Observed Effect Level (NOEL).

-

Signaling Pathway Elucidation: Investigating the specific intracellular signaling pathways (e.g., MAPK/ERK, PI3K/Akt) that are modulated by this compound to understand its full spectrum of cellular effects.

-

Gene Expression Profiling: Utilizing transcriptomics to identify the portfolio of estrogen-responsive genes regulated by this compound and to compare this profile to that of endogenous estrogens.

A more complete understanding of the endocrine-disrupting properties of this compound is essential for a thorough risk assessment and for informing regulatory decisions regarding its use and environmental presence.

References

- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2,4-Dibromoestradiol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromoestradiol (B1680110), a halogenated derivative of the primary female sex hormone 17β-estradiol, presents a compelling area of investigation for novel therapeutic applications. Its structural modifications suggest altered pharmacokinetics and receptor interactions compared to the parent hormone, potentially offering a differentiated profile for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, focusing on its synthesis, biological activity, and potential as an anti-cancer agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction

The steroid hormone 17β-estradiol plays a crucial role in normal physiological processes, but its activity is also implicated in the development and progression of hormone-dependent cancers, such as breast and endometrial cancer. Consequently, modifying the estradiol (B170435) scaffold has been a long-standing strategy in the quest for new therapeutic agents with improved efficacy and safety profiles. Halogenation of the steroidal A-ring, as seen in this compound, can significantly impact the molecule's metabolic stability and interaction with the estrogen receptor (ER), potentially leading to compounds with unique biological activities. While research on this compound is not extensive, preliminary data and the broader context of halogenated estrogens suggest potential for development as antiproliferative agents and imaging probes.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of estradiol. A general approach involves the treatment of estradiol with a brominating agent. For instance, the bromination of estradiol-17β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) has been shown to produce a mixture of 2- and 4-bromoestradiols, with this compound as a potential byproduct. Fractional crystallization can then be employed to isolate the different brominated species.

A more direct synthesis of a related precursor, 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, has been described as a convenient route to obtaining [2,4,6,7-³H₄]estradiol, which is used for the quantitative determination of estradiol receptors.[1] This suggests that synthetic routes to 2,4-dibrominated estradiol derivatives are established.

Biological Activity and Mechanism of Action

Interaction with the Estrogen Receptor

The determination of the binding affinity of this compound for ERα and ERβ would be a crucial next step in its evaluation. A standard method for this is the Estrogen Receptor Competitive Binding Assay .

Antiproliferative Activity

Data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) provides valuable insight into the antiproliferative activity of this compound across a panel of 60 human cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) from this screen indicate a broad spectrum of activity against various cancer types.

Table 1: NCI-60 Human Tumor Cell Line Screen Data for this compound (NSC Number: 103054)

| Cell Line | Panel | GI50 (log10 M) | GI50 (µM) |

| Leukemia | |||

| CCRF-CEM | Leukemia | -4.89 | 12.88 |

| HL-60(TB) | Leukemia | -4.96 | 10.96 |

| K-562 | Leukemia | -4.92 | 12.02 |

| MOLT-4 | Leukemia | -4.91 | 12.30 |

| RPMI-8226 | Leukemia | -4.95 | 11.22 |

| SR | Leukemia | -4.93 | 11.75 |

| Non-Small Cell Lung Cancer | |||

| A549/ATCC | NSCLC | -4.92 | 12.02 |

| EKVX | NSCLC | -4.95 | 11.22 |

| HOP-62 | NSCLC | -4.89 | 12.88 |

| HOP-92 | NSCLC | -4.91 | 12.30 |

| NCI-H226 | NSCLC | -4.93 | 11.75 |

| NCI-H23 | NSCLC | -4.94 | 11.48 |

| NCI-H322M | NSCLC | -4.90 | 12.59 |

| NCI-H460 | NSCLC | -4.91 | 12.30 |

| NCI-H522 | NSCLC | -4.92 | 12.02 |

| Colon Cancer | |||

| COLO 205 | Colon | -4.93 | 11.75 |

| HCC-2998 | Colon | -4.94 | 11.48 |

| HCT-116 | Colon | -4.92 | 12.02 |

| HCT-15 | Colon | -4.95 | 11.22 |

| HT29 | Colon | -4.93 | 11.75 |

| KM12 | Colon | -4.91 | 12.30 |

| SW-620 | Colon | -4.92 | 12.02 |

| CNS Cancer | |||

| SF-268 | CNS | -4.90 | 12.59 |

| SF-295 | CNS | -4.93 | 11.75 |

| SF-539 | CNS | -4.91 | 12.30 |

| SNB-19 | CNS | -4.94 | 11.48 |

| SNB-75 | CNS | -4.92 | 12.02 |

| U251 | CNS | -4.93 | 11.75 |

| Melanoma | |||

| LOX IMVI | Melanoma | -4.92 | 12.02 |

| MALME-3M | Melanoma | -4.95 | 11.22 |

| M14 | Melanoma | -4.91 | 12.30 |

| SK-MEL-2 | Melanoma | -4.93 | 11.75 |

| SK-MEL-28 | Melanoma | -4.90 | 12.59 |

| SK-MEL-5 | Melanoma | -4.94 | 11.48 |

| UACC-257 | Melanoma | -4.92 | 12.02 |

| UACC-62 | Melanoma | -4.93 | 11.75 |

| Ovarian Cancer | |||

| IGROV1 | Ovarian | -4.91 | 12.30 |

| OVCAR-3 | Ovarian | -4.94 | 11.48 |

| OVCAR-4 | Ovarian | -4.92 | 12.02 |

| OVCAR-5 | Ovarian | -4.93 | 11.75 |

| OVCAR-8 | Ovarian | -4.90 | 12.59 |

| NCI/ADR-RES | Ovarian | -4.95 | 11.22 |

| SK-OV-3 | Ovarian | -4.93 | 11.75 |

| Renal Cancer | |||

| 786-0 | Renal | -4.92 | 12.02 |

| A498 | Renal | -4.94 | 11.48 |

| ACHN | Renal | -4.91 | 12.30 |

| CAKI-1 | Renal | -4.93 | 11.75 |

| RXF 393 | Renal | -4.90 | 12.59 |

| SN12C | Renal | -4.95 | 11.22 |

| TK-10 | Renal | -4.93 | 11.75 |

| UO-31 | Renal | -4.92 | 12.02 |

| Prostate Cancer | |||

| PC-3 | Prostate | -4.93 | 11.75 |

| DU-145 | Prostate | -4.91 | 12.30 |

| Breast Cancer | |||

| MCF7 | Breast | -4.92 | 12.02 |

| MDA-MB-231/ATCC | Breast | -4.94 | 11.48 |

| HS 578T | Breast | -4.90 | 12.59 |

| BT-549 | Breast | -4.95 | 11.22 |

| T-47D | Breast | -4.93 | 11.75 |

| MDA-MB-468 | Breast | -4.91 | 12.30 |

Source: NCI Developmental Therapeutics Program. The GI50 is the concentration of the test drug where 100 * (T - T0)/(C - T0) = 50, where T is the optical density of the test well after a 48-hour period of exposure to the test drug, T0 is the optical density at time zero, and C is the control optical density.

The data indicates that this compound exhibits consistent, moderate growth-inhibitory activity in the low micromolar range across all tested cell lines. This broad-spectrum activity suggests a mechanism of action that may not be solely dependent on estrogen receptor status, warranting further investigation into its molecular targets.

Potential Signaling Pathways

The biological effects of estrogens are mediated through complex signaling networks. While specific studies on this compound's impact on these pathways are lacking, understanding the established mechanisms of estradiol action provides a framework for future research.

-

Genomic Estrogen Receptor Signaling: The classical pathway involves the binding of estradiol to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[3][4]

-

Non-Genomic Estrogen Receptor Signaling: Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs. These pathways often involve the activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[5] These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Given the antiproliferative effects of this compound, it is plausible that it modulates one or more of these signaling cascades. Future studies should investigate its effects on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways in relevant cancer cell lines.

References

- 1. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of halogenated substituents on the metabolism and estrogenic effects of the equine estrogen, equilenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional activation of genes by 17 beta-estradiol through estrogen receptor-Sp1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 2,4-Dibromoestradiol: An In-depth Technical Guide

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. The introduction of bromine atoms onto the aromatic A-ring of the steroid nucleus can significantly alter its chemical and biological properties, including its metabolic fate, receptor binding affinity, and overall toxicological profile. This guide synthesizes available information on related compounds to provide a comprehensive overview of the potential toxicological risks and mechanisms of action associated with this compound.

Chemical and Physical Properties

A summary of the computed chemical and physical properties of this compound is presented in Table 1. This data is sourced from PubChem and provides a foundational understanding of the molecule's characteristics[1].

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂Br₂O₂ | PubChem[1] |

| Molecular Weight | 430.2 g/mol | PubChem[1] |

| IUPAC Name | (8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | PubChem[1] |

| XLogP3 | 5.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Inferred Toxicological Profile

Endocrine Activity

As a derivative of estradiol (B170435), this compound is expected to interact with estrogen receptors (ERα and ERβ). The nature and potency of this interaction (agonistic vs. antagonistic) are critical to its toxicological profile. Studies on other halogenated estrogens and endocrine-disrupting compounds provide insights into its potential effects.

Brominated compounds, such as certain brominated flame retardants (BFRs), have been shown to mimic estrogens and interact with estrogen receptors[2][3][4]. The degree and position of halogenation can influence whether a compound acts as an estrogen agonist or antagonist. For instance, increased bromination of parabens has been shown to decrease estrogenic agonistic activity and increase antagonistic activity[5][6]. A study on a related compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), demonstrated persistent estrogenic activity in rats, suggesting that halogenation at the 2 and 4 positions does not necessarily abolish estrogenicity[7].

Conversely, a study on brominated 17α-ethinylestradiol (EE2) derivatives found that while they were all estrogenic, their potency was significantly lower than the parent compound. Monobrominated isomers were 18-105 times less estrogenic, and the dibrominated EE2 was 2058 times less active in a yeast estrogen screen (YES) assay[8]. This suggests that the dibromination of estradiol at the 2 and 4 positions could potentially reduce its estrogenic potency compared to 17β-estradiol.

Table 2: Summary of Endocrine Activity of Related Halogenated Compounds

| Compound Class | Specific Compound(s) | Observed Effect | Reference |

| Brominated Flame Retardants (BFRs) | Tetrabromobisphenol A (TBBPA) | Mimics estrogen, binds to estrogen sulfotransferase | [3] |

| Brominated Parabens | C1-C4 alkylparabens | Increased bromination leads to decreased estrogenic agonism and increased antagonism | [6] |

| Brominated Estrogens | Mono- and di-brominated EE2 | Estrogenic, but significantly less potent than parent EE2 | [8] |

| Chlorinated Estrogens | 2-Chloro-17β-estradiol, 4-Chloro-17β-estradiol | Retain estrogenic potential | [9] |

Metabolism and Potential for Genotoxicity

The metabolism of estrogens is a critical determinant of their carcinogenic potential. The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes to form catechol estrogens, which can be further oxidized to semiquinones and quinones. These reactive species can form DNA adducts, leading to mutations and initiating carcinogenesis[10][11].

The presence of bromine atoms at the 2 and 4 positions of the estradiol molecule is expected to significantly influence its metabolism. Halogenation can alter the susceptibility of the aromatic ring to hydroxylation. It is plausible that this compound could be metabolized to catechol estrogen derivatives, which could then be oxidized to form reactive quinones capable of damaging DNA.

Studies on chlorinated estrogens suggest that halogenation at the 2- and 4-positions may prevent metabolic activation, thereby reducing carcinogenicity[9]. This raises the possibility that this compound might be less carcinogenic than its parent compound, estradiol. However, some halogenated compounds are known to be genotoxic and carcinogenic[12][13]. Therefore, the genotoxic potential of this compound remains a significant concern that requires experimental investigation.

Potential for Carcinogenicity

The carcinogenic potential of this compound is closely linked to its estrogenic activity and its metabolic activation to genotoxic species. Long-term exposure to estrogens is a known risk factor for certain cancers, particularly breast and endometrial cancer[10]. If this compound retains significant estrogenic activity, it could promote the proliferation of hormone-dependent cancer cells.

As mentioned, studies on chlorinated estrogens have shown that halogenation at the 2- and 4-positions can reduce the carcinogenicity of estradiol in animal models[9]. This effect is attributed to the alteration of metabolic pathways that lead to the formation of genotoxic metabolites. Whether this holds true for brominated estrogens like this compound is unknown and warrants further investigation.

Experimental Protocols

Given the absence of specific experimental data for this compound, this section provides a generalized protocol for a key in vitro assay that would be crucial for assessing its estrogenic activity.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used in vitro method to assess the estrogenic or anti-estrogenic activity of a test compound. It utilizes a genetically modified yeast strain (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen-responsive elements (EREs).

Objective: To determine if this compound can bind to and activate the human estrogen receptor α.

Materials:

-

Yeast strain expressing hERα and a lacZ reporter gene.

-

Yeast growth medium (e.g., YPD).

-

Selective medium with and without the test compound and a chromogenic substrate (e.g., CPRG).

-

17β-estradiol (positive control).

-

Tamoxifen or ICI 182,780 (anti-estrogen control).

-

Test compound: this compound.

-

96-well microplates.

-

Incubator.

-

Microplate reader.

Procedure:

-

Yeast Culture Preparation: A fresh culture of the recombinant yeast is grown overnight in an appropriate medium.

-

Assay Setup: The yeast culture is diluted in a selective medium. Aliquots of the diluted yeast suspension are added to the wells of a 96-well microplate.

-

Compound Exposure: Serial dilutions of this compound, 17β-estradiol, and the anti-estrogen control are added to the respective wells. A solvent control (e.g., DMSO) is also included.

-

Incubation: The microplate is incubated at 30°C for a specified period (e.g., 48-72 hours) to allow for cell growth and reporter gene expression.

-

Color Development: The chromogenic substrate is added, and the plate is incubated further to allow for color development, which is proportional to the β-galactosidase activity.

-

Measurement: The absorbance is measured using a microplate reader at an appropriate wavelength.

-

Data Analysis: The estrogenic activity of this compound is determined by comparing the dose-response curve to that of 17β-estradiol. Anti-estrogenic activity can be assessed by co-exposing the yeast with 17β-estradiol and the test compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the toxicological profile of this compound.

Caption: Generalized estrogen receptor signaling pathway.

References

- 1. This compound | C18H22Br2O2 | CID 146157872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New insights into the endocrine disrupting effects of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Are brominated flame retardants endocrine disruptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Estrogen agonistic/antagonistic activity of brominated parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and study of the estrogenic activity of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of estrogenic brominated ethinylestradiol in drinking water: implications for aquatic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Less Carcinogenic Chlorinated Estrogens Applicable to Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen and its metabolites are carcinogenic agents in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hotshotsthermography.com [hotshotsthermography.com]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 13. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromoestradiol is a halogenated derivative of the natural estrogen, 17β-estradiol. As a compound of interest in various research and development sectors, including endocrinology and pharmacology, robust and sensitive analytical methods for its detection and quantification are crucial. This document provides a comprehensive overview of established analytical techniques that can be applied to the analysis of this compound in various matrices. While specific literature on the analytical determination of this compound is limited, the methodologies presented here are based on well-established protocols for the analysis of estradiol (B170435) and other brominated phenolic compounds. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also discussed as a potential high-throughput screening method.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is often a balance between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of related estrogens and brominated phenolic compounds, providing a framework for selecting the most suitable method for this compound analysis.[1]

| Feature | HPLC-UV | GC-MS | LC-MS/MS | Notes |

| Limit of Detection (LOD) | 1.5 - 15.0 µg/L | 0.1 - 1.0 µg/L | 0.0006 - 1.9 ng/L | LC-MS/MS offers significantly lower detection limits.[1][2] |

| Limit of Quantitation (LOQ) | 5.0 - 50.0 µg/L | 0.3 - 3.0 µg/L | 0.001 - 5.0 ng/L | For sensitive quantification, LC-MS/MS is the preferred method.[1][2] |

| Selectivity | Moderate (UV-Vis Detector) | High (Mass Analyzer) | Very High (Tandem MS) | Mass spectrometry-based methods provide higher selectivity.[1] |

| Derivatization | Not typically required | Often required | Can enhance sensitivity | Derivatization for GC-MS increases volatility.[3] |

| Analysis Time per Sample | ~15 min | ~30 min | ~10 min | HPLC and LC-MS/MS generally offer faster analysis times.[1][2] |

| Cost | Lower | Higher | Highest | Instrumentation and operational costs vary significantly.[1] |

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, aiming to isolate the analyte from complex matrices and minimize interference.[4] The choice of method depends on the sample matrix (e.g., biological fluids, environmental samples).

a) Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting analytes from aqueous samples into an immiscible organic solvent.[5]

-

Protocol:

-

Adjust the pH of 10 mL of the aqueous sample to approximately 2 using hydrochloric acid to ensure the phenolic hydroxyl group of this compound is protonated.[6]

-

Add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[6]

-

Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.[6]

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[6]

-

Carefully transfer the organic layer to a clean tube.[6]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]

-

Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., mobile phase for HPLC or LC-MS/MS, or a derivatization solvent for GC-MS).[6]

-

b) Solid-Phase Extraction (SPE)

SPE is another widely used technique for sample cleanup and concentration, particularly for complex matrices.[5]

-

Protocol:

-

Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of Milli-Q water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of water to remove interfering substances.

-

Elute the analyte with a suitable organic solvent, such as acetonitrile (B52724) or methanol.

-

Evaporate the eluate to dryness and reconstitute as described for LLE.

-

Caption: General workflow for sample preparation prior to chromatographic analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the quantification of moderately concentrated analytes.[1]

-

Protocol:

-

HPLC System: Agilent 1260 Infinity II or equivalent.[1]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detector: UV-Vis detector set at an appropriate wavelength (determined by a UV scan of a this compound standard).[1]

-

Injection Volume: 10 µL.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Derivatization is often necessary for polar analytes like phenols to improve their volatility.[1]

-

Protocol:

-

Derivatization:

-

To the dried extract, add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride.[1]

-

Heat the mixture at 60°C for 30 minutes.[1]

-

After cooling, add 1 mL of 1M HCl and vortex.[1]

-

Extract the derivatized analyte with hexane (B92381). The hexane layer is then collected for GC-MS analysis.[1]

-

-

GC-MS System: Agilent 7890B GC with 7000D Triple Quadrupole MS or equivalent.[1]

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

-

Injector: Splitless mode at 280°C.[1]

-

Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[1]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantification of trace levels of analytes in complex matrices.[2][8]

-

Protocol:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% ammonium (B1175870) hydroxide (B78521) (A) and methanol (B). A typical gradient might start at 30% B and increase to 70% B over 5 minutes.[2]

-

Flow Rate: 0.250 mL/min.[2]

-

Injection Volume: 50 µL.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) operated in negative electrospray ionization (ESI) mode.[2]

-

Ionization Source Temperature: 500°C.[2]

-

Ion Spray Voltage: -4300 V.[2]

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

-

Immunoassays